molecular formula C22H18N4O3S B2517412 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-49-0

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2517412
CAS RN: 863003-49-0
M. Wt: 418.47
InChI Key: OTEJQCHMHTXYLG-UHFFFAOYSA-N
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Description

The compound "1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione" is a complex molecule that belongs to the family of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the paper titled "A one-step preparation of pyrido[3,4-d]pyrimidine ring system by reaction of 5-formyl-1,3,6-trimethyl-pyrimidine-2,4(1H,3H)-dione with primary amines" describes a high-yield synthesis of pyridopyrimidine derivatives from a reaction involving a formylpyrimidine dione and primary amines. This suggests that similar methodologies could potentially be applied to synthesize the compound , although the specific details would depend on the unique substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further substituted with various functional groups. In the context of the compound of interest, the presence of a phenyl group and a thioether linkage indicates potential for complex molecular interactions. The paper on "Versatile binding behaviour of 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato" provides insights into how different substituents on the pyrimidine ring can influence the binding behavior and overall molecular architecture, which could be relevant for understanding the structure of the compound .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The paper "Heterocyclic studies. Part XXXIII. Cleavage of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione by nucleophiles" discusses how primary amines can react with a pyrimidopyrimidine dione to yield different derivatives. This indicates that the compound "this compound" could also be reactive towards nucleophiles, potentially leading to a range of products depending on the reaction conditions and the nucleophiles used.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. The paper "Quantum-chemical Studies of Pyrimidin-4-ones" investigates the stability and reaction centers of various pyrimidine derivatives using quantum-chemical calculations. This type of analysis can provide valuable information about the reactivity and stability of the compound . Additionally, the presence of specific functional groups, such as the thioether linkage, would impact the compound's solubility, melting point, and other physical properties.

Scientific Research Applications

Chemical Synthesis and Modification

This compound is a part of the broader family of pyrimidine derivatives, known for their versatile chemical properties allowing for regioselective modifications. For example, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides to produce 7-amino derivatives through regioselective amination, highlighting its potential for chemical synthesis and modification in pharmaceutical research (Gulevskaya et al., 1994).

Nonlinear Optical (NLO) Materials

Pyrimidine derivatives have shown significant potential in nonlinear optics (NLO) fields due to their promising applications in medicine and optoelectronics. For instance, studies on thiopyrimidine derivatives have demonstrated their NLO character, suggesting the utility of such compounds in high-tech optoelectronic applications (Hussain et al., 2020).

Pharmaceutical Chemistry

Pyrimidine derivatives, including structures similar to the compound , have been explored for their antibacterial, antifungal, and antiallergic properties. These compounds have shown activity against various bacterial strains and fungi, indicating their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Heterocyclic Compound Synthesis

The synthesis of pyrimidine derivatives is of significant interest in medicinal chemistry due to their presence in nucleic acids (DNA and RNA) and potential pharmaceutical applications. Research has demonstrated novel methods for synthesizing pyrimidine derivatives, including those with anti-inflammatory and analgesic properties, highlighting their importance in drug development (Girreser et al., 2004).

Antimicrobial and Anticancer Activities

Pyrimidine diones have been synthesized and tested for their antimicrobial and anticancer activities, showing potent activity against several bacterial strains and cancer cell lines. This research underscores the potential of pyrimidine derivatives in developing new anticancer and antibacterial drugs (Aremu et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be the result of the compound’s interaction with its targets and its impact on biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . These factors could affect how the compound interacts with its targets, how it is metabolized, and how long it remains active.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with 2-thiophenecarboxaldehyde, followed by cyclization with phenylacetic acid and acetic anhydride. The resulting intermediate is then reacted with phenyl isocyanate to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-thiophenecarboxaldehyde", "phenylacetic acid", "acetic anhydride", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine with 2-thiophenecarboxaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form the intermediate 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carbaldehyde.", "Step 2: Cyclization of the intermediate with phenylacetic acid and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form the intermediate 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Reaction of the intermediate with phenyl isocyanate in the presence of a base such as triethylamine to form the final product 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

863003-49-0

Molecular Formula

C22H18N4O3S

Molecular Weight

418.47

IUPAC Name

1,3-dimethyl-5-phenacylsulfanyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N4O3S/c1-25-19-17(21(28)26(2)22(25)29)20(24-18(23-19)15-11-7-4-8-12-15)30-13-16(27)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3

InChI Key

OTEJQCHMHTXYLG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

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